molecular formula C27H32FN9O2 B3028467 Pralsetinib CAS No. 2097132-93-7

Pralsetinib

货号: B3028467
CAS 编号: 2097132-93-7
分子量: 533.6
InChI 键: GBLBJPZSROAGMF-SIYOEGHHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pralsetinib is a selective inhibitor of the rearranged during transfection (RET) receptor tyrosine kinase. It is primarily used for the treatment of cancers that exhibit RET gene alterations, such as non-small cell lung cancer and thyroid cancer. This compound is marketed under the brand name Gavreto and has been approved for medical use in several countries, including the United States and the European Union .

准备方法

Pralsetinib is synthesized through a multi-step chemical process. The synthetic route involves the formation of key intermediates, which are then subjected to various reaction conditions to yield the final product. The process typically includes steps such as cyclization, amination, and coupling reactions. Industrial production methods for this compound involve optimizing these synthetic routes to ensure high yield and purity while maintaining cost-effectiveness and scalability .

化学反应分析

Pralsetinib undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in this compound.

    Substitution: this compound can undergo substitution reactions where certain functional groups are replaced with others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .

科学研究应用

Pralsetinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: this compound is used as a model compound to study the behavior of RET inhibitors and their interactions with other molecules.

    Biology: In biological research, this compound is used to investigate the role of RET gene alterations in cancer development and progression.

    Medicine: this compound is primarily used in clinical settings to treat patients with RET fusion-positive non-small cell lung cancer and RET mutation-positive thyroid cancer. .

    Industry: In the pharmaceutical industry, this compound serves as a key component in the development of targeted cancer therapies. .

作用机制

Pralsetinib exerts its effects by selectively inhibiting the activity of RET receptor tyrosine kinases. RET alterations, such as gene fusions and mutations, lead to the activation of signaling pathways that promote cancer cell proliferation and survival. By binding to the ATP-binding site of RET kinases, this compound prevents their activation and subsequent signaling, thereby inhibiting cancer cell growth and inducing apoptosis. The molecular targets of this compound include wild-type RET and oncogenic RET fusion and mutation variants .

相似化合物的比较

Pralsetinib is often compared with other RET inhibitors, such as selpercatinib, cabozantinib, and vandetanib. While all these compounds target RET kinases, this compound has shown higher specificity and potency against RET alterations. For instance, this compound is 8 to 28-fold more potent against the wild-type RET kinase domain compared to cabozantinib and vandetanib . This increased specificity reduces off-target effects and associated toxicities, making this compound a preferred choice for treating RET-driven cancers.

Similar Compounds

  • Selpercatinib
  • Cabozantinib
  • Vandetanib

This compound’s unique combination of high specificity, potency, and favorable safety profile distinguishes it from other RET inhibitors and underscores its importance in targeted cancer therapy .

属性

IUPAC Name

N-[(1S)-1-[6-(4-fluoropyrazol-1-yl)pyridin-3-yl]ethyl]-1-methoxy-4-[4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl]cyclohexane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32FN9O2/c1-16-11-22(33-23-12-17(2)35-36-23)34-25(31-16)19-7-9-27(39-4,10-8-19)26(38)32-18(3)20-5-6-24(29-13-20)37-15-21(28)14-30-37/h5-6,11-15,18-19H,7-10H2,1-4H3,(H,32,38)(H2,31,33,34,35,36)/t18-,19?,27?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBLBJPZSROAGMF-SIYOEGHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)NC(C)C4=CN=C(C=C4)N5C=C(C=N5)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)NC2=NC(=NC(=C2)C)C3CCC(CC3)(C(=O)N[C@@H](C)C4=CN=C(C=C4)N5C=C(C=N5)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32FN9O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901336540
Record name Pralsetinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

533.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2097132-94-8
Record name Pralsetinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2097132948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pralsetinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901336540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-N-{(1S)-1-[6-(4-fluoro-1H-pyrazol-1-yl)pyridin-3-yl]ethyl}-1-methoxy-4-{4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyrimidin-2-yl}cyclohexane-1-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PRALSETINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WPE73O1WV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pralsetinib
Reactant of Route 2
Reactant of Route 2
Pralsetinib
Reactant of Route 3
Pralsetinib
Reactant of Route 4
Reactant of Route 4
Pralsetinib
Reactant of Route 5
Reactant of Route 5
Pralsetinib
Reactant of Route 6
Pralsetinib

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。